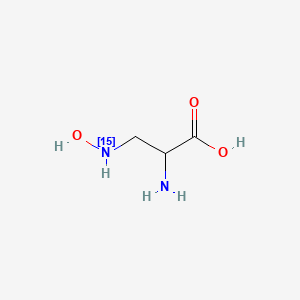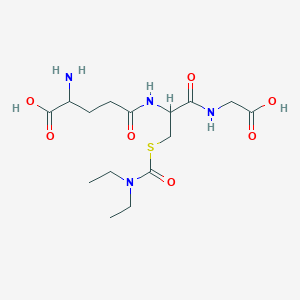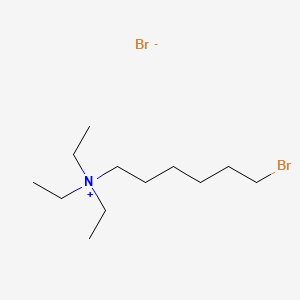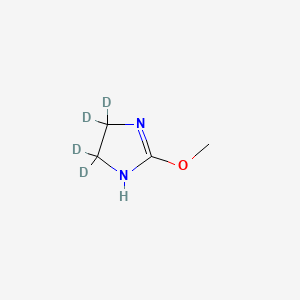
D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It has a molecular formula of C3H8N(15N)O3 and a molecular weight of 121.10 . This compound is notable for its incorporation of the stable nitrogen isotope, 15N, which makes it useful in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid typically involves the incorporation of 15N into the amino group of the molecule. This can be achieved through various synthetic routes, including the use of 15N-labeled ammonia or other nitrogen sources in the reaction. The reaction conditions often involve controlled temperatures and pH levels to ensure the proper incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of specialized reactors and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines .
Scientific Research Applications
D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to track nitrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to understand nitrogen metabolism in organisms.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of nitrogen-containing drugs.
Industry: Applied in the development of new materials and chemicals that incorporate stable isotopes for enhanced properties
Mechanism of Action
The mechanism of action of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid involves its incorporation into biochemical pathways where nitrogen plays a crucial role. The 15N isotope acts as a tracer, allowing researchers to monitor the movement and transformation of nitrogen within these pathways. This helps in understanding the molecular targets and pathways involved in nitrogen metabolism and related processes .
Comparison with Similar Compounds
Similar Compounds
D,L-2-Amino-3-(hydroxy-amino)propionic Acid: Similar in structure but without the 15N isotope.
L-2-Amino-3-(hydroxy-15N-amino)propionic Acid: The L-isomer of the compound with the 15N isotope.
D-2-Amino-3-(hydroxy-15N-amino)propionic Acid: The D-isomer of the compound with the 15N isotope.
Uniqueness
The uniqueness of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid lies in its stable isotope labeling, which provides a valuable tool for tracing nitrogen in various scientific studies. This makes it particularly useful in research areas where understanding nitrogen dynamics is crucial .
Properties
IUPAC Name |
2-amino-3-(hydroxy(15N)amino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7)/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOGXGRPDRQHS-HOSYLAQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)[15NH]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)


![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)

